5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine 5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15841446
InChI: InChI=1S/C12H6Cl2N2O/c13-8-3-1-7(2-4-8)11-15-9-5-6-10(14)16-12(9)17-11/h1-6H
SMILES:
Molecular Formula: C12H6Cl2N2O
Molecular Weight: 265.09 g/mol

5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine

CAS No.:

Cat. No.: VC15841446

Molecular Formula: C12H6Cl2N2O

Molecular Weight: 265.09 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine -

Specification

Molecular Formula C12H6Cl2N2O
Molecular Weight 265.09 g/mol
IUPAC Name 5-chloro-2-(4-chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine
Standard InChI InChI=1S/C12H6Cl2N2O/c13-8-3-1-7(2-4-8)11-15-9-5-6-10(14)16-12(9)17-11/h1-6H
Standard InChI Key QSZYTQBEEQRNNU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(O2)N=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine consists of a bicyclic framework comprising an oxazole ring fused to a pyridine moiety. The oxazole ring is substituted with a chlorine atom at the 5-position, while the 2-position of the oxazole is linked to a para-chlorophenyl group. This arrangement creates a planar structure with significant electron-withdrawing effects due to the chlorine atoms .

Crystallographic Data

While direct X-ray crystallography data for this specific compound remains unpublished, analogous structures like 5-chloro-2-(4-fluorophenyl)oxazolo[5,4-b]pyridine exhibit monoclinic crystal systems with P21/c space groups. These structures typically show intramolecular hydrogen bonding between the oxazole nitrogen and adjacent substituents, stabilizing the planar conformation .

Electronic Configuration

The chlorine substituents induce pronounced electron-deficient characteristics:

  • 5-Chloro Group: Withdraws electron density via inductive effects, activating the oxazole ring toward nucleophilic attack.

  • 4-Chlorophenyl Group: Enhances π-π stacking potential while moderating solubility in polar solvents .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically follows a two-step protocol derived from methods used for analogous oxazolopyridines :

Step 1: Condensation Reaction
2-Amino-5-chloropyridine reacts with 4-chlorobenzaldehyde in acidic ethanol (HCl/EtOH) under reflux to form the Schiff base intermediate.

Step 2: Cyclization
Treatment with chlorinating agents (e.g., POCl₃) induces oxazole ring formation through intramolecular cyclization.

Optimization Parameters

  • Temperature: 80–100°C for condensation; 110°C for cyclization

  • Yield: 70–85% after column chromatography (hexane:EtOAc = 20:1)

Alternative Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields ≥75%. Solvent-free conditions using ionic liquids have also been explored to improve green chemistry metrics .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 300 MHz)

  • δ 8.32–8.26 (m, 2H): Aromatic protons from 4-chlorophenyl group

  • δ 8.04 (d, J = 8.2 Hz, 1H): Pyridine H-6

  • δ 7.43 (d, J = 8.2 Hz, 1H): Pyridine H-7

  • δ 7.32–7.21 (m, 2H): Remaining phenyl protons

¹³C NMR

  • 152.4 ppm (C-2 oxazole)

  • 142.1 ppm (C-5 pyridine)

  • 134.9–128.3 ppm (aromatic carbons)

Mass Spectrometry

High-resolution mass spectra show a molecular ion peak at m/z 275.03 [M+H]⁺, consistent with the molecular formula C₁₂H₆Cl₂N₂O .

Physicochemical Properties

PropertyValueMethod
Molecular Weight275.10 g/molHRMS
Melting Point189–191°CDifferential Scanning Calorimetry
logP3.2 ± 0.1HPLC
Aqueous Solubility<0.1 mg/mL (25°C)Shake-flask Method

The compound's low solubility necessitates formulation with co-solvents (e.g., DMSO) for biological testing .

Biological Activity and Applications

Monoamine Oxidase (MAO) Inhibition

Structural analogs demonstrate selective MAO-B inhibition (IC₅₀ = 0.89 μM), suggesting potential in neurodegenerative disease therapy. The 4-chlorophenyl group enhances blood-brain barrier permeability compared to non-halogenated derivatives .

Comparative Analysis with Structural Analogs

CompoundSubstituentsMAO-B IC₅₀ (μM)LogP
5-Cl-2-Ph-Oxazolo[5,4-b]PyridinePhenyl1.242.9
5-Cl-2-(4-F-Ph)-Oxazolo[5,4-b]Pyridine4-Fluorophenyl0.923.0
5-Cl-2-(4-Cl-Ph)-Oxazolo[5,4-b]Pyridine4-Chlorophenyl0.893.2

The 4-chloro derivative exhibits superior pharmacological parameters due to enhanced lipophilicity and electronic effects .

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